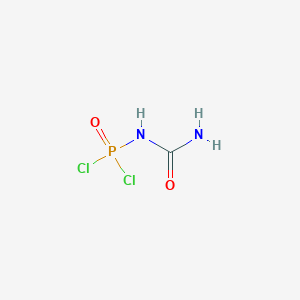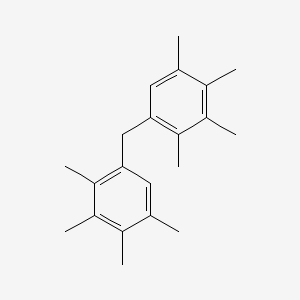
4-Chloro-3-methylphenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylphenyl dimethylcarbamate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of carbamate and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a dimethylcarbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenyl dimethylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Chloro-3-methylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenyl carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted carbamates.
科学研究应用
4-Chloro-3-methylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 4-chloro-3-methylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in prolonged nerve impulses. This mechanism is similar to that of other carbamate-based compounds used as insecticides.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 4-chloro-3-methylphenyl dimethylcarbamate.
4-Chloro-3,5-dimethylphenol: Another chlorinated phenol with similar chemical properties.
4-Chloro-2-methylphenyl dimethylcarbamate: A structural isomer with different substitution patterns on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
4855-71-4 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
(4-chloro-3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)14-10(13)12(2)3/h4-6H,1-3H3 |
InChI 键 |
VUKKITSVDNZQSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(=O)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)



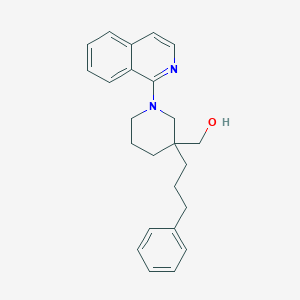
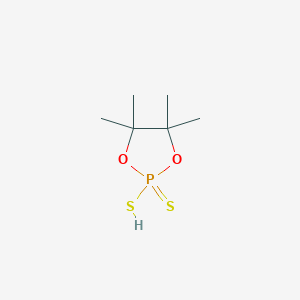

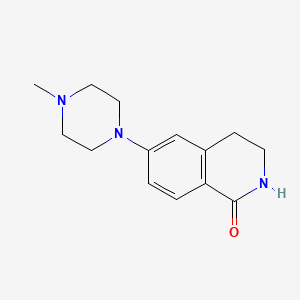
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
